Product packaging for 2-Cyclohexylcyclobutanone(Cat. No.:)

2-Cyclohexylcyclobutanone

Cat. No.: B13103813
M. Wt: 152.23 g/mol
InChI Key: PTPRWUVXQASVOS-UHFFFAOYSA-N
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Description

Significance of Strained Four-Membered Rings in Synthetic Strategy

Four-membered rings, such as cyclobutanes and cyclobutanones, are fundamental building blocks in organic chemistry. nih.gov Their significance largely stems from their inherent ring strain, a consequence of bond angles deviating from the ideal 109.5° for sp³-hybridized carbon atoms. fiveable.me This strain makes them more reactive than their acyclic or larger-ring counterparts. fiveable.meresearchgate.net Chemists strategically leverage this high reactivity in a variety of synthetic transformations. nih.gov The release of ring strain provides a powerful thermodynamic driving force for reactions, enabling the construction of more complex molecular architectures. fiveable.meliskonchem.com

The strained nature of these rings allows for unique chemical transformations, including ring-opening reactions, ring expansions, and rearrangements, which are often difficult to achieve with less strained systems. nih.govliskonchem.com For instance, the cleavage of carbon-carbon σ-bonds in four-membered rings can be achieved through transition metal-catalyzed reactions, β-scission of radical intermediates, or Lewis acid-mediated ring-opening of cyclobutanone (B123998) derivatives. acs.org This reactivity makes strained carbocyclic molecules highly useful synthetic tools for creating diverse acyclic and cyclic compounds. nih.govorgsyn.org Furthermore, the well-defined, puckered three-dimensional structure of four-membered rings provides predictable spatial arrangements for substituents, an attractive feature in the design of complex target molecules. researchgate.net

Overview of Cyclobutanone Derivatives in Contemporary Research

Cyclobutanone and its derivatives are versatile intermediates in organic synthesis, serving as precursors for a wide array of other molecules. nih.govorgsyn.org The electrophilicity of the carbonyl carbon in cyclobutanone is enhanced by the ring strain, making it highly susceptible to nucleophilic attack. fiveable.meliskonchem.com This property is exploited in reactions like intramolecular aldol (B89426) additions to form more complex cyclic systems. fiveable.me

In modern research, cyclobutanone derivatives are instrumental in the synthesis of bioactive molecules and pharmaceuticals. nih.govliskonchem.com Their rigid, conformationally constrained framework is a desirable feature in drug design. beilstein-journals.orgmdpi.com By modifying the cyclobutanone scaffold, chemists can generate compounds with a range of pharmacological effects, including anticancer, antiviral, and anti-inflammatory properties. liskonchem.com For example, derivatives are used in the development of antibiotics by inhibiting enzymes like diaminopimelate desuccinylase (DapE). mdpi.com They also serve as key building blocks in the total synthesis of complex natural products. nih.gov The development of efficient methods to synthesize substituted cyclobutanones, such as through [2+2] cycloadditions or ring expansions of cyclopropyl (B3062369) precursors, continues to be an active area of research, expanding their utility in medicinal chemistry and materials science. nih.govorgsyn.org

Unique Position and Research Relevance of 2-Cyclohexylcyclobutanone within Substituted Cyclobutanones

This compound represents a specific, non-symmetrical α-substituted cyclobutanone. Its research relevance is primarily as a synthetic target and a building block whose preparation illustrates key principles of stereoselective synthesis. The synthesis of substituted cyclobutanones is a significant challenge, and methods that control the arrangement of substituents are of high value.

Research has demonstrated the diastereoselective synthesis of 2,3-disubstituted cyclobutanones, including derivatives of this compound. nih.gov One notable method involves the acid-catalyzed rearrangement of α-hydroxycyclopropyl carbinols. For example, the reaction of 2-butyl-1-(hydroxy(cyclohexyl)methyl)cyclopropanol with a catalytic amount of p-toluenesulfonic acid monohydrate yields trans-3-Butyl-2-cyclohexylcyclobutanone. nih.gov This type of rearrangement highlights a powerful strategy for accessing specific stereoisomers of substituted cyclobutanones.

The data below, derived from synthetic studies, illustrates the preparation of a specific derivative of this compound.

Diastereoselective Synthesis of a this compound Derivative nih.gov
Starting MaterialReagentProductYield
2-butyl-1-(hydroxy(cyclohexyl)methyl)cyclopropanolp-TsOH·H₂O in CHCl₃trans-3-Butyl-2-cyclohexylcyclobutanone90%

The ability to synthesize specific isomers like (E)-2-Cyclohexylcyclobutanone and its derivatives with high selectivity makes them valuable intermediates for constructing more complex molecules where precise stereochemistry is crucial. nih.govnih.gov The cyclohexyl group provides a bulky, lipophilic substituent that can influence the molecule's physical properties and biological interactions, making it an interesting motif for medicinal chemistry explorations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B13103813 2-Cyclohexylcyclobutanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-cyclohexylcyclobutan-1-one

InChI

InChI=1S/C10H16O/c11-10-7-6-9(10)8-4-2-1-3-5-8/h8-9H,1-7H2

InChI Key

PTPRWUVXQASVOS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CCC2=O

Origin of Product

United States

Reactivity and Mechanistic Pathways of Cyclobutanone Derivatives

Influence of Ring Strain on Cyclobutanone (B123998) Reactivity and Electronic Structure

The four-membered ring of cyclobutanone imposes significant geometric constraints, leading to deviations from ideal bond angles and conformations. This results in substantial ring strain, a key factor governing its chemical properties. fiveable.menih.govresearchgate.net

Quantification and Effects of Angle and Torsional Strain

The carbon atoms in a cyclobutane (B1203170) ring are forced into bond angles of approximately 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. vedantu.comlibretexts.orgmasterorganicchemistry.com This deviation creates angle strain. vedantu.commasterorganicchemistry.comchemistrytalk.org In cyclobutanone, the C-C=O bond angle is approximately 90°, which is a 30° deviation from the ideal 120° for an sp² hybridized carbonyl carbon. libretexts.org

Furthermore, the substituents on adjacent carbon atoms in the cyclobutane ring are held in a relatively eclipsed conformation, leading to torsional strain. vedantu.commasterorganicchemistry.comchemistrytalk.org While cyclobutane can adopt a "puckered" or "butterfly" conformation to slightly alleviate this strain, it remains a significant energetic factor. masterorganicchemistry.comsaskoer.ca The total ring strain in cyclobutane is approximately 26.3 kcal/mol. masterorganicchemistry.com This inherent strain makes the molecule less stable and more reactive compared to its acyclic or larger-ring counterparts. fiveable.meresearchgate.net

Impact of Strain on Carbonyl Electrophilicity

The ring strain in cyclobutanone enhances the electrophilicity of the carbonyl carbon. fiveable.meuni-muenchen.de The deviation from the ideal 120° bond angle for the sp² hybridized carbonyl carbon makes the C=O bond more susceptible to nucleophilic attack. fiveable.melibretexts.org As a nucleophile adds to the carbonyl carbon, the hybridization of this carbon changes from sp² to sp³, which has an ideal bond angle of 109.5°. This change in geometry helps to partially relieve the angle strain in the four-membered ring, making the addition reaction more favorable. msu.rufiveable.me Consequently, cyclobutanones are generally more reactive towards nucleophiles than less strained cyclic ketones like cyclopentanone (B42830) or cyclohexanone (B45756). fiveable.melibretexts.orguni-muenchen.de

Nucleophilic and Electrophilic Transformations of the Cyclobutanone Moiety

The heightened electrophilicity of the carbonyl carbon in cyclobutanone derivatives makes them excellent substrates for a variety of nucleophilic addition reactions.

Intramolecular Aldol (B89426) Reactions and Associated Ring Strain Release

Cyclobutanone and its derivatives can undergo intramolecular aldol reactions, where an enolate is formed and subsequently attacks the carbonyl carbon of the same molecule. fiveable.me The relief of ring strain provides a thermodynamic driving force for these reactions, often leading to the formation of more stable five- or six-membered rings. fiveable.menih.gov These reactions are a powerful tool in organic synthesis for the construction of complex polycyclic systems. acs.orgresearchgate.netacs.org

General Nucleophilic Addition, Reduction, and Oxidation Reactions

Cyclobutanones readily undergo a wide range of nucleophilic addition reactions. Common nucleophiles such as organometallic reagents (e.g., Grignard and organolithium reagents) and cyanide ions add to the carbonyl group to form the corresponding alcohols or cyanohydrins. msu.rufiveable.me

The reduction of cyclobutanones to cyclobutanols can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.govvub.ac.be The stereoselectivity of these reductions is often influenced by the substituents on the ring, with the hydride typically attacking from the less sterically hindered face. vub.ac.be For instance, the reduction of 3-substituted cyclobutanones often yields predominantly the cis-alcohol. vub.ac.be

Oxidation of cyclobutanones, such as the Baeyer-Villiger oxidation, results in the formation of γ-lactones. beilstein-journals.orgrsc.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group and is a useful transformation for synthesizing five-membered lactone rings. nih.govbeilstein-journals.org

Rearrangement Processes and Ring Transformations

The strained nature of the cyclobutane ring makes it susceptible to a variety of rearrangement reactions, often leading to the formation of larger, more stable ring systems. These transformations are valuable in synthetic organic chemistry for accessing diverse molecular architectures. nih.govcdnsciencepub.comuwo.caresearchgate.net

Acid-catalyzed rearrangements of cyclobutanones can lead to the formation of cyclopentanone or other ring-expanded products. cdnsciencepub.comlibretexts.org For example, the treatment of certain α-arylcyclobutanones with acid can induce a rearrangement to form tetracyclic ketones, which can be further converted to steroid-like structures. cdnsciencepub.com The Wolff rearrangement, involving the reaction of a cyclobutanone with a diazo compound, can also lead to ring expansion to form a cyclopentanone. libretexts.org

Photochemical Norrish Type-I Cleavage and Ring Opening Pathways

The Norrish Type-I reaction is a photochemical process that involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group in ketones and aldehydes upon excitation by light. wikipedia.orgscispace.com This α-cleavage results in the formation of two radical intermediates: an acyl radical and an alkyl radical. scispace.comresearchgate.net The stability of these resulting radicals often dictates the major products. wikipedia.org For a compound like 2-cyclohexylcyclobutanone, this process would lead to a diradical intermediate that can then undergo several secondary reactions.

These secondary reactions include:

Decarbonylation: The acyl radical can lose a molecule of carbon monoxide to form a new alkyl radical. This is then followed by the combination of the two alkyl radicals.

Intramolecular recombination: The initial diradical can recombine to reform the starting cyclobutanone.

Formation of an alkene and a ketene (B1206846): Through hydrogen abstraction, an unsaturated aldehyde and an alkene can be formed. wikipedia.org

While the Norrish Type-I reaction has limited synthetic utility, it is significant in the photo-oxidation of various polymers. wikipedia.org The efficiency of these pathways is dependent on factors like the solvent, temperature, and the specific wavelength of light used for irradiation. scispace.com

Baeyer-Villiger Oxidations (Including Asymmetric Variants)

The Baeyer-Villiger oxidation is a notable reaction that converts ketones into esters, or in the case of cyclic ketones like this compound, into lactones. wikipedia.orgsigmaaldrich.com This oxidation is typically carried out using peroxyacids (like m-CPBA) or hydrogen peroxide with a Lewis acid. sigmaaldrich.comorganic-chemistry.org

The reaction proceeds through the "Criegee intermediate," which is formed by the nucleophilic attack of the peroxyacid on the carbonyl carbon. wikipedia.org A key aspect of this reaction is its regioselectivity, which is determined by the migratory aptitude of the substituents attached to the carbonyl group. The group that can better stabilize a positive charge will preferentially migrate. organic-chemistry.org The general order of migratory aptitude is: tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org For this compound, the cyclohexyl group has a higher migratory aptitude than the adjacent methylene (B1212753) group of the cyclobutane ring, leading to the formation of a specific lactone regioisomer.

Recent advancements have led to the development of asymmetric Baeyer-Villiger oxidations, which are crucial for producing chiral lactones. These methods often employ chiral catalysts, such as copper(II)/SPDO complexes, to achieve high enantioselectivity. rsc.org For instance, the kinetic resolution of 2-aryl-substituted cyclobutanones through Baeyer-Villiger oxidation has been shown to produce lactones with excellent enantioselectivities. rsc.org

OxidantCatalystProduct TypeReference
Peroxyacids (e.g., m-CPBA)None (or acid)Lactone wikipedia.orgsigmaaldrich.com
Hydrogen PeroxideLewis AcidLactone organic-chemistry.org
Hydrogen PeroxideCu(II)/SPDO complexChiral Lactone rsc.org

Beckmann Rearrangements and Nitrogen Insertion Reactions for Lactam Synthesis

The Beckmann rearrangement is a reaction that converts an oxime to an amide. wikipedia.org When applied to cyclic ketones, this rearrangement yields lactams, which are important structural motifs in many biologically active compounds. wikipedia.orgresearchgate.net For this compound, the corresponding oxime can be rearranged to a γ-lactam.

The reaction is typically catalyzed by acids such as sulfuric acid or polyphosphoric acid. wikipedia.org The mechanism involves the protonation of the oxime's hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.orgnih.gov The stereochemistry of the oxime is therefore crucial in determining the structure of the resulting lactam. wikipedia.org

A significant challenge in the Beckmann rearrangement of cyclobutanone oximes is the competing fragmentation reaction. researchgate.net However, specific reaction conditions, such as the use of Tamura's reagent with aqueous HCl, can suppress this undesired fragmentation. researchgate.net This methodology has been successfully applied to a broad range of substrates to afford various lactams. researchgate.net

Exploration of "Overbred Intermediates" and Fragmentative Transformations

The concept of "overbred intermediates" in organic synthesis refers to the intentional formation of intermediates that contain more carbon-carbon bonds than are present in the final target molecule. scripps.edunih.gov These excess bonds are then cleaved in subsequent steps to yield the desired product. scripps.edu Cyclobutane derivatives, including those like this compound, are often used as such intermediates. nih.gov

The construction of these four-membered ring intermediates can be achieved through various methods, including photochemical [2+2] cycloadditions. nih.gov The subsequent fragmentation of these "overbred" structures can be triggered by various reagents and conditions, leading to the formation of more complex carbocyclic or heterocyclic systems. This strategy, while seemingly counterintuitive to traditional retrosynthetic analysis, provides a powerful tool for accessing complex molecular architectures. scripps.edunih.gov

Carbon-Carbon Bond Activation and Cleavage in Cyclobutanone Systems

The activation and cleavage of carbon-carbon bonds are powerful strategies in organic synthesis. nih.govwikipedia.org Due to the inherent ring strain, the C-C bonds in cyclobutanone systems are more susceptible to cleavage compared to their acyclic counterparts. wikipedia.org This reactivity can be harnessed to construct diverse molecular scaffolds.

Transition metal catalysis is a common method for achieving C-C bond activation. nih.govnih.gov The process often involves the oxidative addition of a low-valent metal catalyst to a C-C bond. wikipedia.org For ketones, the C-C bond adjacent to the carbonyl group is typically weaker and more readily cleaved. wikipedia.org

Organocatalysis has also emerged as a valuable tool for C-C bond activation. nih.govnih.gov For example, N-heterocyclic carbenes (NHCs) can catalyze the cleavage of the C-C single bond in cyclobutenones by adding to the ketone moiety. nih.govnih.gov This initiates a ring-opening to generate a reactive intermediate that can participate in further chemo- and stereoselective reactions. nih.gov While this specific example involves cyclobutenones, the underlying principles can be extended to other strained cyclic ketones.

The selective activation of a specific C-C bond in an unsymmetrical cyclobutanone like this compound would depend on the reaction conditions and the catalyst employed, offering pathways to different fragmentation products.

Stereochemical Control and Asymmetric Synthesis of Cyclobutanones

Enantioselective Desymmetrization Strategies

Enantioselective desymmetrization is a powerful strategy for the synthesis of chiral molecules from prochiral starting materials. This approach has been applied to various substituted cyclobutanones; however, specific examples involving a cyclohexyl substituent at the 2-position are not documented in the surveyed literature.

Organocatalytic Approaches (e.g., Aldol (B89426) Reactions, Proline Catalysis)

Organocatalysis, particularly using proline and its derivatives, has emerged as a key method for the asymmetric functionalization of ketones. These catalysts activate substrates through the formation of chiral enamines or iminium ions, enabling highly stereoselective transformations. Proline-catalyzed aldol reactions, for instance, have been successfully employed for the desymmetrization of prochiral cyclobutanones, leading to the formation of chiral β-hydroxy ketones with excellent enantioselectivity. One notable application in a related area is the proline-catalyzed direct asymmetric aldol reaction between cyclohexanone (B45756) and ethyl phenylglyoxylate, which constructs a tetrasubstituted carbon center with high stereoselectivity. nih.gov However, there are no specific reports on the application of these organocatalytic methods to create the chiral center in 2-cyclohexylcyclobutanone.

Enzymatic Transformations (e.g., Lipase-Catalyzed Resolutions, Aldolases, Baeyer-Villigerases)

Enzymes are highly efficient and selective catalysts for asymmetric synthesis. Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols and esters through enantioselective acylation or hydrolysis. This method allows for the separation of enantiomers from a racemic mixture, yielding one enantiomer in high purity. While lipase-catalyzed kinetic resolutions have been applied to a variety of cyclic alcohols, specific studies on the resolution of a racemic mixture of 2-cyclohexylcyclobutanol or its derivatives could not be found. Similarly, the use of aldolases for the asymmetric synthesis of cyclobutanone (B123998) derivatives or Baeyer-Villigerases for the enantioselective oxidation of prochiral cyclobutanones has been reported for other substrates, but not for this compound.

Diastereoselective Methodologies in Cyclobutanone Synthesis

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. Various methods, such as substrate-controlled and reagent-controlled reactions, have been developed for the diastereoselective synthesis of highly substituted cyclobutane (B1203170) rings. These can include cycloadditions, ring expansions, and functionalization of pre-existing cyclobutane scaffolds. Despite the broad applicability of these methods, specific diastereoselective syntheses targeting this compound, which would involve controlling the stereochemistry of the cyclohexyl group relative to other potential substituents on the cyclobutanone ring, are not described in the available literature.

Chiral Auxiliary and Chiral Pool Applications in Cyclobutanone Derivatization

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org After the desired stereochemistry is established, the auxiliary is removed. This strategy has been successfully used in the synthesis of various chiral cyclobutanone derivatives. For example, chiral amides derived from α,β-unsaturated acids can undergo intramolecular [2+2] cycloadditions to yield chiral cyclobutanones. researchgate.net Chiral auxiliaries derived from amino acids and other natural products are also common. scielo.org.mx The use of the chiral pool, which involves utilizing readily available enantiopure natural products as starting materials, is another important strategy in asymmetric synthesis. However, no specific applications of either chiral auxiliaries or chiral pool strategies for the synthesis of this compound have been reported.

Methodologies for Absolute and Relative Stereochemical Assignment

The determination of the absolute and relative stereochemistry of chiral molecules is crucial. Common techniques include X-ray crystallography, which provides unambiguous structural information for crystalline compounds. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of chiral shift reagents or the analysis of nuclear Overhauser effects (NOE), can be used to determine relative stereochemistry. Chiroptical methods like circular dichroism (CD) and optical rotatory dispersion (ORD) are powerful tools for assigning the absolute configuration of chiral ketones. nih.gov While these are general methods applicable to cyclobutanones, there are no specific reports in the literature detailing the stereochemical assignment of the enantiomers or diastereomers of this compound.

Computational and Theoretical Investigations of Cyclobutanone Systems

Quantum Chemical Calculations of Ring Strain, Stability, and Conformations

Ring Strain and Stability: The stability of cycloalkanes is influenced by a combination of angle strain, torsional strain, and steric strain. libretexts.org The total ring strain of the parent cyclobutane (B1203170) is approximately 26.3 kcal/mol. masterorganicchemistry.com This instability arises from two main factors:

Angle Strain: The deviation of the internal C-C-C bond angles from the ideal sp³ tetrahedral angle of 109.5°. In a planar cyclobutane, the angles would be 90°, leading to significant angle strain. masterorganicchemistry.com

Torsional Strain: The eclipsing interactions between hydrogen atoms on adjacent carbon atoms. A planar conformation would maximize these unfavorable interactions. masterorganicchemistry.com

To alleviate torsional strain, the cyclobutane ring is not planar. Instead, it adopts a puckered or "butterfly" conformation. nih.govnih.gov This puckering slightly decreases the C-C-C bond angles to about 88°, which increases angle strain but is more than compensated by the reduction in torsional strain as the adjacent C-H bonds move away from a fully eclipsed arrangement. acs.org High-level ab initio calculations estimate the barrier for the ring's inversion between its two equivalent puckered forms to be around 480-500 cm⁻¹ (approx. 1.4 kcal/mol). nih.govnih.gov

Conformations of 2-Cyclohexylcyclobutanone: The introduction of a bulky cyclohexyl substituent at the 2-position significantly influences the conformational landscape. The substituent can occupy one of two primary positions on the puckered cyclobutane ring: axial or equatorial. acs.org

Equatorial Conformer: The cyclohexyl group points away from the general plane of the ring. This position minimizes steric interactions with the remaining hydrogens on the cyclobutane ring, particularly the hydrogen at the C4 position. This is generally the more stable conformation.

Axial Conformer: The cyclohexyl group is oriented more perpendicularly to the ring's plane, leading to greater steric hindrance with the axial hydrogens on the same side of the ring.

Computational studies on other 2-substituted cyclobutane derivatives have shown that the substituent's position modulates the ring-puckering preference. acs.orgnih.gov For this compound, it is expected that the equatorial conformer would be significantly lower in energy than the axial conformer due to the large steric demand of the cyclohexyl group. Density Functional Theory (DFT) calculations would be the method of choice to quantify this energy difference and to determine the precise puckering angle, which is defined by the dihedral angles within the ring. acs.org

Calculated Strain Energies of Small Cycloalkanes

CycloalkaneTotal Ring Strain (kcal/mol)Strain per CH₂ Group (kcal/mol)
Cyclopropane (B1198618)27.69.2
Cyclobutane26.36.6
Cyclopentane6.21.2
Cyclohexane0.10.0

Data sourced from heats of combustion experiments, providing a quantitative measure of instability relative to a strain-free alkane. masterorganicchemistry.com

Elucidation of Reaction Mechanisms via Advanced Computational Chemistry

Advanced computational methods are indispensable for mapping the complex potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. For cyclobutanone (B123998) systems, a primary area of investigation has been the photochemical Norrish Type I reaction. wikipedia.org

The Norrish Type I reaction involves the photochemical cleavage of the α-carbon-carbon bond (the bond adjacent to the carbonyl group) following excitation by UV light. wikipedia.orgyoutube.com This process is particularly facile in cyclobutanone due to the release of inherent ring strain upon ring-opening. researchgate.net

Mechanism of Photodissociation: Computational studies, often employing methods like Time-Dependent Density Functional Theory (TD-DFT) and Complete Active Space Self-Consistent Field (CASSCF), have detailed the following mechanistic steps for the parent cyclobutanone: researchgate.netaip.org

Photoexcitation: The molecule absorbs a photon, promoting an electron from a non-bonding orbital on the oxygen (n) to an anti-bonding π* orbital of the carbonyl group (S₁ state) or to a higher energy Rydberg state like the 3s (S₂ state). researchgate.netaip.org

α-Cleavage: In the excited state, the C₁-C₂ bond rapidly cleaves, leading to the formation of a 1,4-acyl-alkyl diradical intermediate. This step is extremely fast, occurring on a femtosecond timescale.

Secondary Pathways: The diradical intermediate is not stable and can undergo several subsequent reactions:

Decarbonylation: It can lose a molecule of carbon monoxide (CO) to form a trimethylene diradical, which can then cyclize to form cyclopropane or rearrange to form propene. researchgate.net

Ketene (B1206846) Formation: The diradical can also fragment to produce ethylene (B1197577) and ketene (CH₂=C=O). researchgate.net

The branching ratio between these pathways is highly dependent on the excitation wavelength. researchgate.net Computational models have been crucial in explaining these experimental observations by mapping the conical intersections (points of degeneracy between electronic states) that facilitate the rapid, non-radiative decay from the excited state back to the ground state potential energy surface, leading to the final products. researchgate.netaip.org

For This compound , the fundamental Norrish Type I mechanism is expected to be similar. However, the presence of the cyclohexyl group would likely influence the regioselectivity of the initial α-cleavage. Cleavage of the C₁-C₂ bond would produce a secondary radical on the cyclohexyl-substituted carbon, while cleavage of the C₁-C₄ bond would produce a primary radical. Given the greater stability of secondary radicals, the C₁-C₂ bond cleavage is computationally predicted to be the more favorable pathway.

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides highly accurate predictions of spectroscopic properties, which are vital for structure elucidation and for interpreting experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of modern computational chemistry. The most common method is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT (e.g., the B3LYP functional). rsc.orgimist.ma The process involves:

Optimizing the molecular geometry of the lowest energy conformer(s).

Calculating the absolute magnetic shielding tensors for each nucleus.

Referencing these calculated shielding values to the value calculated for a standard compound (e.g., tetramethylsilane, TMS) at the same level of theory to obtain the chemical shifts (δ). imist.ma

For this compound, GIAO calculations would predict distinct signals for the cyclobutane and cyclohexyl ring protons and carbons. The chemical shifts of the cyclobutane protons at C2, C3, and C4 would be sensitive to the ring's puckered conformation and the orientation (cis/trans) relative to the cyclohexyl group.

IR Frequencies: Theoretical calculations are also used to predict vibrational (infrared) spectra. By calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix), one can determine the frequencies and intensities of the vibrational modes of the molecule. c6h6.org These calculations can help assign the peaks observed in an experimental IR spectrum.

For cyclobutanone systems, the most characteristic IR absorption is the strong C=O stretching vibration. In the parent cyclobutanone, this peak appears at a relatively high wavenumber (~1785 cm⁻¹) due to the ring strain. For this compound, DFT calculations would predict this C=O stretch, along with the various C-H stretching and bending modes and C-C stretching modes of both rings. A comparison between the calculated frequencies and experimental IR spectra is a powerful method for confirming the structure. It is common practice to apply a scaling factor to the calculated frequencies (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors in the computational method. mckendree.edu

Comparison of Experimental and Calculated IR Frequencies for Cyclobutanone

Vibrational ModeExperimental Wavenumber (cm⁻¹)Calculated (DFT) Wavenumber (cm⁻¹)
C=O Stretch~1785~1805
CH₂ Scissoring~1468~1480
Ring Deformation~960~975

Note: Calculated values are representative and depend on the specific level of theory and basis set used. Experimental values are from the NIST Chemistry WebBook. nist.gov

Applications of Cyclobutanone Scaffolds in Complex Molecule Synthesis

Role as Versatile Building Blocks and Key Intermediates in Organic Synthesis

Cyclobutanone (B123998) derivatives are highly regarded as versatile building blocks and key intermediates in organic synthesis due to their unique combination of reactivity and stability. researchgate.net The inherent ring strain of the four-membered ring allows for a variety of ring-opening and rearrangement reactions, providing access to a diverse array of molecular scaffolds that would be challenging to synthesize through other means. researchgate.netspringernature.com These strained carbocyclic molecules have emerged in recent decades as highly useful synthetic tools. nih.gov

The reactivity of the cyclobutanone moiety can be strategically harnessed. For instance, they can undergo thermal or photochemical [2+2] cycloaddition reactions to form more complex polycyclic systems. nih.gov Furthermore, the carbonyl group provides a handle for a wide range of transformations, including nucleophilic additions, reductions, and alpha-functionalization, allowing for the introduction of various functional groups and the construction of stereocenters. nih.gov

The presence of substituents, such as the cyclohexyl group in 2-Cyclohexylcyclobutanone, can significantly influence the stereochemical outcome of these reactions, offering a degree of control in the synthesis of chiral molecules. While specific examples detailing the extensive use of this compound are not prevalent in the literature, the principles governing the reactivity of substituted cyclobutanones are well-established and highlight their potential as key intermediates. Bicyclobutanes, which are structurally related to cyclobutanones, are also recognized as intriguing building blocks for generating molecular complexity due to their high strain and reactivity. researchgate.netnih.gov

The strategic application of cyclobutanone intermediates is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecular frameworks. The development of methods to create structurally complex cyclobutane (B1203170) building blocks is seen as a highly desirable goal to spur innovations in medicinal chemistry. nih.gov

Total Synthesis of Natural Products Incorporating Cyclobutanone Motifs

The cyclobutane motif is a recurring feature in a wide array of natural products, many of which exhibit significant biological activity. nih.gov Consequently, the development of synthetic strategies to construct this four-membered ring has been a major focus in the field of total synthesis. nih.govuci.edursc.org The [2+2] cycloaddition reaction is a primary and widely used method for assembling cyclobutane scaffolds in the synthesis of these natural products. nih.gov

Strategies for Gem-Dimethyl Cyclobutane Natural Products

A significant subclass of cyclobutane-containing natural products features a gem-dimethyl substitution pattern. rsc.orgnih.gov The synthesis of these molecules often presents unique challenges in controlling stereochemistry and regioselectivity. Various innovative strategies have been developed to address these challenges.

One common approach involves the de novo construction of the gem-dimethylcyclobutane ring system. rsc.orgnih.gov This often entails a key [2+2] cycloaddition or a related cyclization reaction to form the four-membered ring, followed by the introduction of the gem-dimethyl group. Recent advances have highlighted syntheses where the gem-dimethylcyclobutane is assembled through novel approaches, moving beyond the traditional reliance on naturally occurring terpenes like pinene that already contain this motif. rsc.orgnih.gov An enantioselective approach to synthesize chiral 2,3-disubstituted cyclobutanones has been reported, which was then applied to the total synthesis of several gem-dimethyl cyclobutane-containing natural products. bohrium.combohrium.comnih.gov

While there are no specific reports on the use of this compound in the synthesis of gem-dimethyl cyclobutane natural products, analogous structures with different substitution patterns are instrumental. The principles of stereocontrol and functional group manipulation employed in these syntheses are broadly applicable and could conceptually be extended to substrates like this compound for the generation of novel, complex natural product analogues.

Synthesis of Bioactive Compounds and Advanced Pharmaceutical Intermediates

The cyclobutanone scaffold is not only prevalent in natural products but also serves as a key component in the synthesis of a variety of bioactive compounds and advanced pharmaceutical intermediates. nih.govnih.govmdpi.commdpi.com The unique conformational constraints imposed by the four-membered ring can impart favorable pharmacological properties to a molecule. The synthesis of such compounds often leverages the versatile reactivity of the cyclobutanone core. researchgate.net

Construction of Cyclobutane-Containing Nucleosides and Amino Acids

Cyclobutane-containing nucleoside and amino acid analogues are of significant interest in medicinal chemistry due to their potential as antiviral, anticancer, and enzyme-inhibiting agents. The rigid cyclobutane ring serves as a scaffold to mimic the sugar or backbone portion of their natural counterparts, often leading to enhanced stability or altered biological activity.

The synthesis of cyclobutane nucleosides has been achieved through the reaction of a substituted bromocyclobutanone with a purine (B94841) base, followed by reduction of the ketone and subsequent functional group manipulations. nih.gov This approach allows for the generation of both N-9 and N-7 regioisomers of adenine (B156593) nucleoside analogues. nih.gov

Similarly, cyclobutane amino acids can be synthesized through various methods, including [2+2] cycloaddition reactions. nih.govresearchgate.net These conformationally constrained amino acids are valuable building blocks for creating peptidomimetics with well-defined secondary structures. chemistryviews.org While direct syntheses starting from this compound are not documented, the existing synthetic routes for other substituted cyclobutane amino acids and nucleosides provide a clear blueprint for how such a compound could be utilized. nih.govnih.gov

Preparation of Spirotetrahydroquinolines and Other Complex Heterocycles

The reactivity of the cyclobutanone ring can be harnessed for the construction of more complex heterocyclic systems. For instance, multicomponent reactions involving cyclobutanone derivatives can lead to the formation of spirocyclic and fused heterocyclic structures. While the direct application of this compound in the synthesis of spirotetrahydroquinolines is not specifically reported, the general principles of using strained cyclic ketones in such transformations are established. The synthesis of complex heterocycles is a significant area of research, with multicomponent reactions playing a crucial role. nih.govcncb.ac.cn The development of enantioselective methods for synthesizing cyclobutane-fused heterocycles is also an area of active investigation. nih.gov

Synthesis of Steroid-Cyclobutanone Derivatives

The fusion of a cyclobutanone ring to a steroid nucleus can lead to novel compounds with potentially interesting biological activities. A study has reported the synthesis of a new steroid-cyclobutanone derivative. orientjchem.orgresearchgate.netresearchgate.net The synthetic approach involved the reaction of a prednisone (B1679067) derivative with chloroacetyl chloride to introduce a chloro-oxo-cyclobutyl moiety. orientjchem.org This work demonstrates the feasibility of incorporating the cyclobutanone unit into large and complex molecules like steroids. Although this specific example does not involve this compound, it underscores the potential for using substituted cyclobutanones as reactants to modify complex natural products and generate novel derivatives for biological screening.

Routes to γ-Lactams and γ-Aminobutyric Acid Derivatives

The synthesis of γ-lactams (piperidin-2-ones) from this compound can be achieved through classic rearrangement reactions that involve the insertion of a nitrogen atom into the cyclobutane ring. These lactams are valuable precursors to γ-aminobutyric acid (GABA) derivatives, a class of compounds with significant biological and pharmaceutical importance.

Beckmann and Schmidt Rearrangements

Two of the most direct methods for converting a cyclic ketone into a lactam are the Beckmann rearrangement and the Schmidt reaction. dbpedia.orgwikipedia.orgorganicreactions.orgorganic-chemistry.org

The Beckmann rearrangement proceeds via an oxime intermediate. wikipedia.orgchem-station.com this compound is first reacted with hydroxylamine (B1172632) to form this compound oxime. Upon treatment with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid), the oxime undergoes a rearrangement where an alkyl group migrates to the nitrogen atom, leading to the ring-expanded γ-lactam. chem-station.commasterorganicchemistry.comorganic-chemistry.org

The Schmidt reaction offers a more direct route, avoiding the isolation of the oxime. organic-chemistry.org The ketone reacts directly with hydrazoic acid (HN₃) in the presence of a strong acid, yielding the lactam through a similar rearrangement mechanism involving an azidohydrin intermediate. organic-chemistry.orgnih.gov

For an unsymmetrical ketone like this compound, the regioselectivity of these rearrangements is a critical consideration, as two different γ-lactam products can be formed. The outcome is determined by which of the two α-carbon groups migrates. This is governed by the inherent migratory aptitude of the groups and, in the case of the Beckmann rearrangement, by the stereochemistry of the oxime intermediate (the group anti-periplanar to the hydroxyl group migrates). wikipedia.orgchem-station.com

The established order of migratory aptitude generally follows the ability of the group to stabilize a positive charge: tertiary alkyl > secondary alkyl / cyclohexyl > aryl > primary alkyl > methyl. chem-station.comorganic-chemistry.org In this compound, the choice is between the migration of the more substituted C2 carbon (bearing the cyclohexyl group) and the less substituted C4 methylene (B1212753) carbon. Based on migratory aptitude, the C2 carbon is expected to migrate preferentially, leading to the formation of 3-cyclohexylpiperidin-2-one (B1456494) as the major product.

Table 1: Predicted Regioselectivity in Rearrangements of this compound
ReactionMigrating Group (Major Pathway)Predicted Major ProductMigrating Group (Minor Pathway)Predicted Minor Product
Beckmann RearrangementC2 (Cyclohexyl-bearing carbon)3-Cyclohexylpiperidin-2-oneC4 (Methylene carbon)6-Cyclohexylpiperidin-2-one
Schmidt ReactionC2 (Cyclohexyl-bearing carbon)3-Cyclohexylpiperidin-2-oneC4 (Methylene carbon)6-Cyclohexylpiperidin-2-one

Conversion to γ-Aminobutyric Acid (GABA) Derivatives

Once the γ-lactam, such as 3-cyclohexylpiperidin-2-one, is synthesized, it can be readily converted into the corresponding γ-aminobutyric acid derivative through acidic or basic hydrolysis. scirp.org This process involves the cleavage of the amide bond within the lactam ring, resulting in a linear amino acid. For example, hydrolysis of 3-cyclohexylpiperidin-2-one yields 4-amino-3-cyclohexylbutanoic acid, a substituted GABA analogue. scirp.orgnih.gov

Strategies for Generation of Molecular Complexity through Cyclobutanone Transformations

The inherent strain of the cyclobutanone ring is a powerful tool for generating molecular complexity through skeletal rearrangements and ring expansions. These transformations often proceed with a high degree of regio- and stereocontrol, providing access to more intricate carbocyclic systems.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a reliable method for converting cyclic ketones into the corresponding lactones (cyclic esters) by inserting an oxygen atom adjacent to the carbonyl group. wikipedia.orgnih.gov This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgyoutube.com

Similar to the nitrogen-insertion reactions, the regioselectivity of the Baeyer-Villiger oxidation is dictated by the migratory aptitude of the adjacent carbon atoms. organic-chemistry.org The established migratory preference is tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.orgnih.gov When this compound is subjected to Baeyer-Villiger conditions, the oxygen atom is predicted to insert between the carbonyl carbon and the more substituted C2 carbon, due to the higher migratory aptitude of this secondary, substituted carbon compared to the C4 methylene group. This regioselective oxidation yields 3-cyclohexyloxepan-2-one as the major product. youtube.comnih.gov These resulting lactones are valuable intermediates themselves and can be further transformed, for instance, into hydroxy acids or used in polymer synthesis.

Table 2: Predicted Outcome of the Baeyer-Villiger Oxidation of this compound
ReactantOxidizing AgentMigrating GroupPredicted Major Product
This compoundm-CPBAC2 (Cyclohexyl-bearing carbon)3-Cyclohexyloxepan-2-one

Tiffeneau-Demjanov Rearrangement

The Tiffeneau-Demjanov rearrangement is a powerful one-carbon ring expansion reaction that transforms a 1-aminomethyl-cycloalkanol into a larger cyclic ketone upon treatment with nitrous acid. nih.govwikipedia.orgsynarchive.com This strategy can be applied to derivatives of this compound to construct a more complex cyclopentanone (B42830) skeleton.

The synthetic sequence begins with the conversion of this compound into the corresponding 1-(aminomethyl)-2-cyclohexylcyclobutanol. This can be achieved, for example, through the addition of cyanide to form a cyanohydrin, followed by reduction. Treatment of the resulting amino alcohol with nitrous acid generates a diazonium ion. organicreactions.orgslideshare.net The subsequent loss of nitrogen gas produces a primary carbocation, which triggers a rearrangement. The migration of one of the adjacent ring carbons leads to a ring-expanded and more stable carbocation, which is then captured to form the final cyclopentanone product. wikipedia.orgslideshare.net In this case, the expansion of the four-membered ring to a five-membered ring is highly favorable due to the significant release of ring strain. This transformation converts the this compound framework into a 3-cyclohexylcyclopentanone, thereby increasing the molecular complexity of the carbocyclic core. synarchive.comwikipedia.org

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, NOESY) for Structural Elucidation and Mechanistic Studies

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Cyclohexylcyclobutanone. Through the analysis of ¹H and ¹³C NMR spectra, the precise chemical environment of each proton and carbon atom in the molecule can be determined.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (ratio), and their coupling patterns (spin-spin splitting), which reveals adjacent proton relationships. The ¹³C NMR spectrum indicates the number of unique carbon environments. For this compound, the chemical shifts are influenced by the electronegativity of the adjacent carbonyl group and the strain of the cyclobutanone (B123998) ring. Protons and carbons alpha to the carbonyl group are expected to be deshielded and resonate at a lower field (higher ppm value). youtube.comlibretexts.org

Predicted NMR Chemical Shifts for this compound

Atom TypePositionPredicted Chemical Shift (δ, ppm)Key Influencing Factors
¹H NMRCyclobutanone - CH (α to C=O, attached to cyclohexyl)~2.5 - 3.0Alpha to carbonyl group
¹H NMRCyclobutanone - CH₂ (β to C=O)~1.8 - 2.4Ring strain, proximity to C=O
¹H NMRCyclohexyl - CH (methine)~1.6 - 2.0Aliphatic methine
¹H NMRCyclohexyl - CH₂ (methylene)~1.0 - 1.8Standard aliphatic range
¹³C NMRC=O (carbonyl)>200Ketone carbonyl in a strained ring
¹³C NMRCyclobutanone - CH (α to C=O)~50 - 60Alpha to carbonyl group
¹³C NMRCyclobutanone - CH₂ (β to C=O)~20 - 30Aliphatic ring carbon
¹³C NMRCyclohexyl - CH (methine)~40 - 50Aliphatic methine
¹³C NMRCyclohexyl - CH₂ (methylene)~25 - 35Standard aliphatic range

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that identifies protons that are close to each other in space, typically within 5 Ångstroms, regardless of whether they are connected through bonds. youtube.comlibretexts.org This is particularly crucial for establishing the relative stereochemistry of this compound. A NOESY experiment would reveal spatial correlations between the protons on the cyclohexyl ring and the protons on the cyclobutanone ring. For instance, observing a cross-peak between the methine proton at C2 of the cyclobutanone ring and specific protons on the cyclohexyl ring would confirm their spatial proximity and help define the preferred conformation and the cis or trans relationship between the substituents. libretexts.org

Mass Spectrometry (MS) for Fragmentation Analysis and Precise Molecular Mass Determination (e.g., EI-MS, HRMS)

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. chemguide.co.uk The fragmentation of this compound is expected to be dominated by pathways characteristic of ketones, particularly alpha-cleavage. wikipedia.orgfiveable.me Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. wikipedia.orgochemacademy.com

Two primary alpha-cleavage pathways are predicted:

Cleavage between C1 and C2: This would break the bond between the carbonyl carbon and the cyclohexyl-substituted carbon, leading to the formation of a stable acylium ion.

Loss of the cyclohexyl group: Cleavage of the bond between the cyclobutanone ring and the cyclohexyl substituent is a highly probable fragmentation pathway, resulting in a fragment corresponding to the cyclohexyl radical and a charged cyclobutanone species. youtube.com

Other potential fragmentations include the characteristic loss of small neutral molecules like CO (m/z = 28) and ethene (C₂H₄, m/z = 28) from the cyclobutanone ring itself.

Predicted Key Fragments in the EI Mass Spectrum of this compound (C₁₀H₁₆O, MW = 152.23)

m/z (mass-to-charge ratio)Predicted Fragment IdentityFragmentation Pathway
152[C₁₀H₁₆O]⁺•Molecular Ion (M⁺•)
124[M - CO]⁺• or [C₉H₁₆]⁺•Loss of carbon monoxide from the ring
96[M - C₄H₄O]⁺• or [C₇H₁₂]⁺•Retro [2+2] cycloaddition
83[C₆H₁₁]⁺Cyclohexyl cation
69[C₄H₅O]⁺Fragment from ring cleavage (acylium ion)

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula of the molecular ion and its fragments, confirming that the measured mass of 152 corresponds to the formula C₁₀H₁₆O and distinguishing it from other compounds with the same nominal mass.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The most diagnostic peak for this compound is the carbonyl (C=O) stretching vibration. Ketones in strained four-membered rings exhibit a C=O stretch at a significantly higher frequency compared to acyclic or six-membered ring ketones. chemicalforums.com While cyclohexanone (B45756) absorbs around 1715 cm⁻¹, cyclobutanone shows a strong absorption band at approximately 1775-1785 cm⁻¹. chemicalforums.comstackexchange.com This characteristic high-frequency absorption is a definitive indicator of the cyclobutanone moiety. Other expected absorptions would include C-H stretching from the cyclohexyl and cyclobutyl rings around 2850-3000 cm⁻¹. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. priyamstudycentre.com Saturated ketones, like this compound, lack extensive conjugation and typically display a weak absorption band in the UV region. This absorption corresponds to a symmetry-forbidden n→π* (n-to-pi-star) electronic transition, where a non-bonding electron from the oxygen atom is promoted to the antibonding π* orbital of the carbonyl group. pharmatutor.orgyoutube.com This transition for saturated ketones is characteristically observed at a wavelength (λ_max) of around 270-300 nm, with a low molar absorptivity (ε). priyamstudycentre.commasterorganicchemistry.com

Expected Spectroscopic Data for this compound

Spectroscopy TypeExpected AbsorptionAssignment
IR~1780 cm⁻¹ (strong)C=O stretch (ketone in a 4-membered ring)
IR2850-2950 cm⁻¹ (strong)sp³ C-H stretch
UV-Visλ_max ≈ 280 nm (weak)n→π* transition

X-ray Crystallography for Definitive Absolute Configuration Determination

X-ray crystallography is the most reliable and definitive method for determining the three-dimensional atomic and molecular structure of a compound. springernature.com For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously determine its absolute configuration, provided that an enantiomerically pure crystal can be grown. researchgate.net

The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov This pattern provides information about the electron density within the crystal, from which the precise positions of all atoms can be mapped. sci-hub.se When using X-rays of a suitable wavelength (e.g., Cu Kα radiation), anomalous dispersion effects can be used to distinguish between a molecule and its non-superimposable mirror image, thus establishing the absolute stereochemistry (R or S configuration) at the chiral center (C2 of the cyclobutanone ring). researchgate.net While powerful, the main prerequisite is the ability to grow a high-quality single crystal of the analyte, which can sometimes be challenging. nih.gov

Chromatographic Methods (e.g., Chiral HPLC, GC) for Enantiomeric Excess and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. For chiral molecules, specialized chiral chromatography is required to separate the enantiomers and determine the enantiomeric excess (ee).

Chiral Gas Chromatography (GC): Chiral GC is a highly effective method for separating the enantiomers of volatile compounds like this compound. ed.gov This technique utilizes a capillary column coated with a chiral stationary phase (CSP), often a derivatized cyclodextrin. gcms.cz The enantiomers of the analyte form transient, diastereomeric complexes with the chiral stationary phase, which have slightly different energies of interaction. This difference leads to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification. ed.govgcms.cz Analysis of 2-alkylcyclobutanones by GC/MS is a well-established method. shimadzu.comnih.gov

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another primary method for determining the enantiomeric excess of a compound. uma.esheraldopenaccess.us Similar to chiral GC, it employs a column packed with a chiral stationary phase. The separation principle is based on the differential interaction between the enantiomers and the CSP. By comparing the peak areas of the two separated enantiomers in the chromatogram, the enantiomeric excess (% ee) can be accurately calculated. heraldopenaccess.us This is crucial in asymmetric synthesis to evaluate the effectiveness of a chiral catalyst or auxiliary.

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